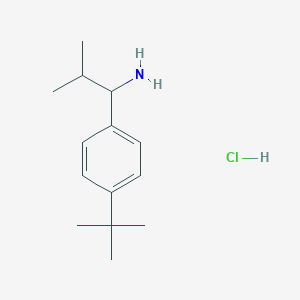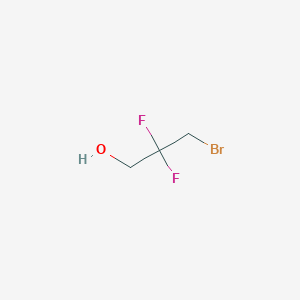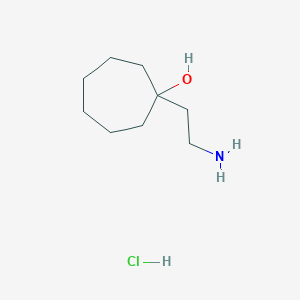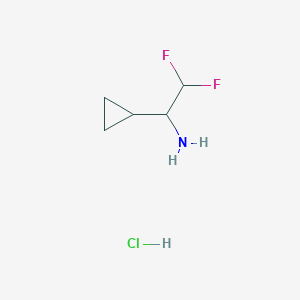
1-Aminohept-6-yn-3-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Aminohept-6-yn-3-ol hydrochloride is an organic compound with the chemical formula C7H14ClNO . It appears as a powder and is typically stored at room temperature .
Molecular Structure Analysis
The molecular weight of this compound is 163.65 . The InChI key is OEWGOWUZHRHUJG-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . More specific physical and chemical properties are not available in the search results.Applications De Recherche Scientifique
Hydroamination and Catalysis
The study of hydroamination reactions, which involve the direct addition of amine N-H bonds to carbon-carbon multiple bonds, is significant in catalysis research. This process is utilized in the synthesis of complex organic compounds, including those with structures similar to 1-Aminohept-6-yn-3-ol hydrochloride. For example, the kinetic analysis of hydroamination on both homogeneous and heterogeneous catalysts provides insights into optimizing these reactions for synthetic applications, potentially including the synthesis of this compound derivatives (Müller, Lercher, & Nguyen Van Nhu, 2003).
Supramolecular Chemistry
Supramolecular structures involving similar compounds have been constructed, demonstrating the role of hydrogen bonding and π-π stacking in molecular assembly. These studies highlight the potential for using this compound in developing new materials or molecular recognition systems (Cheng et al., 2011).
Fluorescent Sensors
Compounds with functionalities related to this compound have been designed as fluorescent sensors for detecting ions or molecules. The development of turn-on ESIPT-based fluorescent sensors, for instance, showcases the potential for similar compounds to serve in sensing applications, including environmental monitoring and biological imaging (Yadav & Singh, 2018).
Organic Synthesis and Medicinal Chemistry
The versatility in the synthesis of organic compounds, including quinoline-3-carboxylic esters and indol-2-acetic esters, through palladium-catalyzed carbonylation of related alkynols, underlines the importance of such structures in medicinal chemistry and drug development. This process could potentially be adapted for derivatives of this compound, offering pathways to new therapeutic agents (Gabriele et al., 2008).
Safety and Hazards
Propriétés
IUPAC Name |
1-aminohept-6-yn-3-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c1-2-3-4-7(9)5-6-8;/h1,7,9H,3-6,8H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEWGOWUZHRHUJG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCC(CCN)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1381524.png)
![[2-(2-Aminoethanesulfonyl)ethyl]benzene hydrochloride](/img/structure/B1381526.png)







